An In-Depth Technical Guide to 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic Acid: Properties, Synthesis, and Applications
Introduction
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is a synthetic amino acid derivative that serves as a crucial building block in modern chemical and pharmaceutical research. Structurally, it is a derivative of phenylalanine, featuring a propanoic acid moiety attached to a phenyl ring, which is substituted at the para-position with an amine protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement of functional groups—a cleavable protecting group, a reactive carboxylic acid, and an aromatic core—makes it an exceptionally versatile scaffold.
This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It further explores its critical applications as an unnatural amino acid in peptide synthesis and as a foundational molecule in medicinal chemistry and drug development, offering field-proven insights for researchers and scientists.
Physicochemical and Structural Properties
The utility of any chemical scaffold begins with a fundamental understanding of its physical and structural characteristics. These properties dictate its solubility, reactivity, and handling requirements.
Core Identifiers
| Property | Value |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid[1] |
| CAS Number | 149506-05-8 |
| Molecular Formula | C₁₄H₁₉NO₄[2][3] |
| Molecular Weight | 265.30 g/mol [3][4][5] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O[1] |
| InChI Key | ZENOSLRCCHSZKU-UHFFFAOYSA-N[1] |
Physical Data
| Property | Value / Observation |
| Appearance | Off-white solid[6] |
| Melting Point | Approximately 123.4 °C (data for related (R)-enantiomer)[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, and DMF. |
| pKa (Predicted) | ~4.7 (for the carboxylic acid group)[7] |
Spectroscopic Profile: An Interpretive Analysis
Spectroscopic data provides the empirical fingerprint of a molecule. While experimental spectra are definitive, a predictive analysis based on the compound's structure is invaluable for characterization and reaction monitoring.
Predicted ¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.0-7.4 ppm): The para-substituted phenyl ring will exhibit two sets of doublets, characteristic of an AA'BB' system.
-
Propanoic Acid Protons (δ 2.5-3.0 ppm): The two methylene groups (-CH₂CH₂-) will appear as two triplets. The -CH₂- adjacent to the aromatic ring will be slightly downfield from the -CH₂- adjacent to the carbonyl group.
-
Amine Proton (δ ~9.5 ppm): The N-H proton of the carbamate will likely appear as a broad singlet.
-
tert-Butyl Protons (δ ~1.5 ppm): The nine equivalent protons of the Boc group will present as a sharp singlet, which is a hallmark of this protecting group.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of its key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain and Boc group are observed just below 3000 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, while the carbamate (Boc) C=O stretch is typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[8]
-
N-H Bend: A peak around 1510-1540 cm⁻¹ corresponding to the N-H bending vibration.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) can be used for analysis.
-
Molecular Ion Peak: The [M+H]⁺ ion is expected at m/z 266.13868 in high-resolution mass spectrometry.[1]
-
Key Fragmentation Pathways: A primary and highly characteristic fragmentation is the loss of isobutylene (56 Da) from the Boc group to give a fragment at m/z 209. Subsequent loss of CO₂ (44 Da) from this fragment is also common. Another significant fragmentation is the loss of the entire tert-butyl group (57 Da).
| Adduct | Predicted m/z |
| [M+H]⁺ | 266.13868 |
| [M+Na]⁺ | 288.12062 |
| [M-H]⁻ | 264.12412 |
(Data sourced from PubChem predictions)[1]
Synthesis and Reactivity
General Synthetic Strategy
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid typically begins with a precursor containing the 4-aminophenyl moiety. The core principle involves the protection of the nucleophilic amino group before subsequent chemical transformations.
Causality of Protection: The tert-butoxycarbonyl (Boc) group is employed for a critical reason: it is robust enough to withstand a variety of reaction conditions (e.g., non-acidic reductions, organometallic reactions) yet can be removed selectively under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is fundamental to multi-step synthesis, preventing the amine from engaging in unwanted side reactions.
Caption: Generalized workflow for the synthesis of the target compound.
Key Reactions and Mechanistic Insights
-
Boc Deprotection: The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the highly stable tert-butyl cation, which is scavenged by the solvent or an added scavenger. This regenerates the free amine for subsequent reactions, such as peptide coupling.
-
Carboxylic Acid Activation: The carboxylic acid is a poor electrophile. For amide bond formation, it must be activated. This is a cornerstone of peptide synthesis. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), convert the hydroxyl of the carboxylic acid into a good leaving group (an O-acylisourea intermediate).[9] This creates a highly activated ester that is readily attacked by a primary or secondary amine, enabling efficient peptide bond formation.
Applications in Research and Development
The true value of this compound lies in its application as a versatile building block.
Unnatural Amino Acid in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this molecule is used to incorporate a non-proteinogenic, structurally defined residue into a peptide chain.
Expertise in Action: The incorporation of such unnatural amino acids is a powerful strategy to modulate the biological and pharmacological properties of peptides. The phenylpropanoic acid side chain can alter the peptide's conformation, enhance its stability against enzymatic degradation, or modify its binding affinity and selectivity for specific biological targets, such as opioid receptors.[9]
Caption: Workflow for incorporating the compound in Solid-Phase Peptide Synthesis.
Scaffold in Medicinal Chemistry
The phenylpropanoic acid framework is a "privileged scaffold" in drug discovery, meaning it is a structural motif that can bind to multiple, diverse biological targets. Derivatives of this core structure have been investigated for a wide range of therapeutic applications.
-
Antimicrobial Agents: Studies have shown that modifying the phenylpropanoic acid scaffold can lead to potent antimicrobial agents, including those active against multidrug-resistant pathogens.[10]
-
Anticancer Research: The scaffold is also a starting point for developing enzyme inhibitors and receptor modulators with potential anticancer activity.[9][11] By functionalizing the aromatic ring or the propanoic acid chain, chemists can generate large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][12]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood to prevent inhalation. Avoid contact with skin, eyes, and clothing.[2][6][12]
-
Health Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[4][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2][6]
-
Decomposition: Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][6]
References
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- SAFETY D
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3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid - PubChem. (URL: [Link])
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(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid - PubChem. (URL: [Link])
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(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid. (URL: [Link])
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3-Phenylpropionic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])
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Propanoic acid, 2-amino,3-[3,5-diiodo-4-[4-hydroxy-3-(1-methylethyl)phenoxy]phenyl]-. (URL: [Link])
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1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) - Human Metabolome Database. (URL: [Link])
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3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid - PubChemLite. (URL: [Link])
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(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid - PubChem. (URL: [Link])
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(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid - MySkinRecipes. (URL: [Link])
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(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid - PubChem. (URL: [Link])
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infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. (URL: [Link])
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3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid - Lead Sciences. (URL: [Link])
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Propanoic acid, phenyl ester - NIST WebBook. (URL: [Link])
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (URL: [Link])
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Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (URL: [Link])
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Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. (URL: [Link])
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